molecular formula C12H16O B8446941 4-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-methylbut-3-en-2-one CAS No. 38284-38-7

4-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-methylbut-3-en-2-one

Cat. No. B8446941
M. Wt: 176.25 g/mol
InChI Key: MSRRPNTUWGQZMN-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03942761

Procedure details

A mixture of 80 ml. of 2-butanone (1.1 moles), 61.1 grams (0.5 moles) of 5-norbornene-2-carboxaldehyde, and 250 ml. of water containing 6 ml. of 40% sodium hydroxide solution was stirred rapidly at 50°C. for 2 hours when most of the aldehyde had been consumed (as determined by infrared analysis) and an aldol had formed. Stirring was continued and the temperature was slowly raised to 70°C. and kept there for 30 minutes causing dehydration of 75% of the aldol. A small amount of toluene sulfonic acid was added which catalyzed the dehydration of the remaining aldol. 90.8 grams of crude material which was a viscous liquid was distilled through a short Vigreux-column to give 4-(5-norbornenyl)-3-methyl-but-3-en-2-one which had a boiling point of 121°-122°C. at 10 mm., nD 25 = 1.5156.
Quantity
1.1 mol
Type
reactant
Reaction Step One
Quantity
61.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
crude material
Quantity
90.8 g
Type
reactant
Reaction Step Five
Name
Quantity
6 mL
Type
solvent
Reaction Step Six
Name
4-(5-norbornenyl)-3-methyl-but-3-en-2-one

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[O:5])[CH2:3][CH3:4].[CH:6]12[CH2:12][CH:9]([CH:10]=[CH:11]1)[CH2:8][CH:7]2[CH:13]=O.[OH-].[Na+].C1(C)C(S(O)(=O)=O)=CC=CC=1>O>[CH:9]12[CH2:12][CH:6]([CH:7]([CH:13]=[C:3]([CH3:4])[C:2](=[O:5])[CH3:1])[CH2:8]1)[CH:11]=[CH:10]2 |f:2.3|

Inputs

Step One
Name
Quantity
1.1 mol
Type
reactant
Smiles
CC(CC)=O
Step Two
Name
Quantity
61.1 g
Type
reactant
Smiles
C12C(CC(C=C1)C2)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)O)C
Step Five
Name
crude material
Quantity
90.8 g
Type
reactant
Smiles
Step Six
Name
Quantity
6 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 80 ml
CUSTOM
Type
CUSTOM
Details
had been consumed (as determined by infrared analysis)
CUSTOM
Type
CUSTOM
Details
an aldol had formed
DISTILLATION
Type
DISTILLATION
Details
was distilled through a short Vigreux-column

Outcomes

Product
Details
Reaction Time
30 min
Name
4-(5-norbornenyl)-3-methyl-but-3-en-2-one
Type
product
Smiles
C12C=CC(C(C1)C=C(C(C)=O)C)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.